4-Nitro-1-(2-phenylethyl)-1H-pyrazole
Overview
Description
Nitroazoles are a class of compounds that include a five-membered azole ring and a nitro group . They are known for their wide range of applications in the field of medicine and materials science .
Synthesis Analysis
The synthesis of nitroazoles often involves the nitration reaction of azoles with nitric acid or a sulfuric-nitric acid mixture . Other nitrating agents such as acetylnitrate, nitric acid/trifluoroacetic anhydride, nitrogen dioxide, nitrogen tetroxide, nitronium tetrafluoroborate, N-nitropicolinium tetrafluoroborate can also be used .Molecular Structure Analysis
Nitroazoles, like the compound you mentioned, typically consist of a five-membered azole ring with nitrogen and oxygen atoms . The exact structure would depend on the specific positions of these atoms in the ring .Chemical Reactions Analysis
The most common reaction involving nitroazoles is electrophilic substitution, which is mainly used for the preparation of nitrodiazoles and benzazoles . The ability of azoles to undergo electrophilic substitution reactions is determined by the activity of reagents, the basicity of substrates, and the acidity of media .Physical and Chemical Properties Analysis
Nitroazoles exhibit good physical properties including relatively high densities and high positive heats of formation . They also have moderate detonation properties .Scientific Research Applications
Diels-Alder Reaction and Biological Activity
- Application in Organic Synthesis : The reactivity of substituted 4-nitrosopyrazoles like 4-Nitro-1-(2-phenylethyl)-1H-pyrazole in the Diels-Alder reaction has been explored. These compounds are valuable in organic synthesis due to their ability to form substituted oxazines, pyrazoles, and but-2-en-1-ones, as shown in a study by Volkova et al. (2021). This study also predicts their potential biological activity, including antitumor effects, using the PASS-online program (Volkova et al., 2021).
Optical and Material Properties
- Fluorescence and Non-linear Optical Properties : Barberá et al. (1998) investigated the structure-property relationships in pyrazoline derivatives, noting that substituents in the phenyl ring can tune physical properties. For example, certain substitutions result in fluorescence, while others like 4-nitro substitution impart non-linear optical properties. The 4-nitro derivative also shows liquid crystalline behavior, highlighting its potential in optical materials (Barberá et al., 1998).
Chemical Sensing
- Selective Sensing of Fluoride and Other Anions : A study by Swami et al. (2016) on colorimetric chemosensors derived from 4-[(nitro substituted-phenyl)-hydrazonomethyl]-1-phenyl-1H-pyrazole-3-carboxylate reveals that these compounds can selectively sense fluoride ions among other anions. This property is significant for developing new sensing materials in analytical chemistry (Swami et al., 2016).
Drug Discovery and Medicinal Chemistry
- Antiproliferative Properties : Şener et al. (2021) synthesized new pyrazole Schiff bases with antiproliferative properties. These compounds, including those derived from this compound, exhibit DNA protection, antimicrobial, and anticancer properties. The study suggests their potential as bioactive agents for cancer treatment studies, underlining the significance of these compounds in medicinal chemistry (Şener et al., 2021).
Supramolecular Chemistry
- Hydrogen-Bonded Supramolecular Materials : Research by Moyano et al. (2021) on the hydrogen-bonding ability of 4-aryl-3,5-dimethylpyrazoles, including nitro-substituted derivatives, highlights their use in forming diverse supramolecular structures. These compounds' thermal stability and fluorescence properties vary with the terminal substituent, offering applications in material science (Moyano et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-nitro-1-(2-phenylethyl)pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c15-14(16)11-8-12-13(9-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVATOIJLDLEIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(C=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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